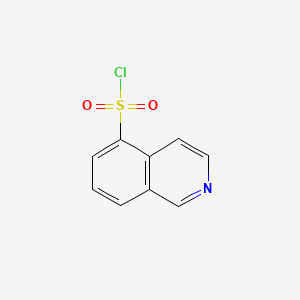

Isoquinoline-5-sulfonyl Chloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

isoquinoline-5-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClNO2S/c10-14(12,13)9-3-1-2-7-6-11-5-4-8(7)9/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHIDHHUCCTYJKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN=C2)C(=C1)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40391888 | |

| Record name | Isoquinoline-5-sulfonyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40391888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84468-15-5 | |

| Record name | 5-Isoquinolinesulfonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84468-15-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isoquinoline-5-sulfonyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40391888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Isoquinoline-5-sulfonyl chloride chemical properties

An In-Depth Technical Guide to Isoquinoline-5-Sulfonyl Chloride: Properties, Synthesis, and Applications in Kinase Inhibition

Authored by: Gemini, Senior Application Scientist

Abstract

This compound is a pivotal chemical intermediate, primarily recognized for its role as a foundational scaffold in the synthesis of potent kinase inhibitors. Its highly reactive sulfonyl chloride group, attached to the rigid isoquinoline core, allows for the facile creation of diverse sulfonamide libraries. This guide provides an in-depth exploration of its chemical properties, validated synthesis protocols, reactivity, and its instrumental role in the development of therapeutic agents, particularly Rho-associated coiled-coil containing protein kinase (ROCK) inhibitors like Fasudil. This document is intended for researchers, medicinal chemists, and drug development professionals seeking a comprehensive technical understanding of this important building block.

Introduction: A Privileged Scaffold in Medicinal Chemistry

The quest for selective and potent kinase inhibitors has been a cornerstone of modern drug discovery. Within this landscape, the isoquinoline sulfonamide framework has emerged as a "privileged structure," giving rise to compounds with significant therapeutic impact.[1][2] this compound is the key reactive precursor for this class of molecules.[3][4] Its derivatives have been instrumental as chemical tools for dissecting cellular signaling pathways and have progressed into clinically approved drugs.[4][5]

The primary mechanism for these derivatives is ATP-competitive inhibition, where the isoquinoline ring system effectively mimics the adenine ring of ATP, allowing it to bind within the highly conserved ATP-binding pocket of protein kinases.[4] This action blocks substrate phosphorylation and disrupts downstream signaling. The most notable application is in the inhibition of Rho-associated kinase (ROCK), a critical regulator of the actin cytoskeleton involved in processes like smooth muscle contraction and cell migration.[6][7] The dysregulation of the Rho/ROCK pathway is implicated in numerous diseases, making inhibitors derived from this compound valuable therapeutic candidates for conditions ranging from cardiovascular to neurological disorders.[6]

Physicochemical Properties

Understanding the fundamental properties of this compound and its commonly used hydrochloride salt is essential for its proper handling, storage, and application in synthesis. The hydrochloride salt form is often preferred as it can enhance the compound's stability and solubility in certain applications.[8]

| Property | This compound | This compound HCl |

| Appearance | Colorless or white solid[3] | Solid, typically white to light yellow |

| CAS Number | 84468-15-5[9] | 105627-79-0[10] |

| Molecular Formula | C₉H₆ClNO₂S[9] | C₉H₇Cl₂NO₂S[10] |

| Molecular Weight | 227.67 g/mol [9][11] | 264.13 g/mol [10] |

| IUPAC Name | This compound[9] | This compound;hydrochloride[10] |

| Storage | Inert atmosphere, 2-8°C | Inert atmosphere, room temperature |

| Purity | Typically ≥95% | Typically ≥95% |

Synthesis of this compound

The synthesis of this compound is a critical process that dictates the purity and viability of subsequent drug development efforts. The most established method involves direct, one-pot chlorosulfonylation of the isoquinoline core. An alternative, though less common, route has also been developed to avoid highly corrosive reagents.

Method 1: Direct Chlorosulfonylation of Isoquinoline

This is the most prevalent industrial method, involving the electrophilic substitution of isoquinoline using a sulfonating agent, followed by chlorination.[4][6] A key challenge is achieving regioselectivity, as substitution can occur at both the 5- and 8-positions. Modern protocols, however, have been optimized to strongly favor the desired 5-sulfonyl chloride isomer.[6]

The reaction proceeds in two main stages within a single pot:

-

Sulfonation: Isoquinoline is reacted with a strong sulfonating agent, such as chlorosulfonic acid or sulfur trioxide (SO₃), to form an isoquinoline-5-sulfonic acid intermediate.[4][12]

-

Chlorination: A chlorinating agent, most commonly thionyl chloride (SOCl₂), is then added to the mixture.[6][8] This converts the sulfonic acid intermediate into the final, more reactive sulfonyl chloride. The product is often precipitated and isolated as the hydrochloride salt to improve purity and handling.[6][8]

Caption: Workflow for one-pot synthesis of this compound HCl.

Detailed Experimental Protocol (Adapted from Industrial Process)

This protocol involves highly corrosive and reactive reagents and must be performed by trained personnel in a well-ventilated chemical fume hood with appropriate personal protective equipment (PPE).[6]

-

Sulfonation: To a suitable reaction vessel, add liquid sulfur trioxide (SO₃). While maintaining the internal temperature at approximately 30°C, gradually add isoquinoline. Stir the mixture for several hours (e.g., 12-16 hours) at this temperature.[6]

-

Chlorination: To the resulting mixture, add thionyl chloride (SOCl₂), ensuring the temperature remains around 30°C. Once the addition is complete, heat the mixture to 70°C and stir for approximately 4 hours.[6]

-

Quench: After cooling the reaction mixture to room temperature, slowly and carefully add it to a pre-chilled mixture of ice-water and an organic solvent like methylene chloride (DCM). This quenching step is highly exothermic and requires careful temperature control to prevent a runaway reaction.[6]

-

Neutralization & Extraction: Carefully neutralize the biphasic mixture with a base, such as sodium bicarbonate solution. Separate the organic layer. Extract the aqueous layer again with methylene chloride to maximize yield.[6]

-

Workup: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter to remove the drying agent.[6]

-

Precipitation: To the filtrate, add a solution of 4N HCl in ethyl acetate (EtOAc). Stir the mixture to induce the precipitation of the hydrochloride salt. Crystallization as the hydrochloride salt is a critical step that enriches purity, as isomeric impurities often exhibit different solubility profiles.[6][8]

-

Isolation: Collect the precipitated solid by filtration, wash with fresh methylene chloride, and dry under vacuum to yield this compound hydrochloride.[6]

Method 2: Synthesis from 5-Bromoisoquinoline

A patented alternative route has been developed to avoid the use of highly corrosive reagents like sulfur trioxide.[13] This two-step method offers a potentially safer and more environmentally friendly pathway.

-

Alkylation: 5-bromoisoquinoline is reacted with thiourea in an alkylation reaction to produce an S-isoquinoline isothiourea salt intermediate.[13]

-

Oxidative Chlorosulfonylation: The isothiourea salt is dissolved in dilute hydrochloric acid and undergoes an oxidative chlorosulfonyl acylation reaction with an oxidant to yield the final product.[13]

This method reports high yields (up to 95.9%) and uses simple, readily available starting materials under milder reaction conditions.[13]

Chemical Reactivity and Mechanism of Action

The synthetic utility of this compound is derived almost entirely from the electrophilic nature of the sulfonyl chloride (-SO₂Cl) group.[8] This group is an excellent leaving group, making the sulfur atom highly susceptible to nucleophilic attack.

Its primary reaction is with primary or secondary amines to form stable sulfonamide linkages. This reaction is the cornerstone of its use in drug discovery, as it allows for the coupling of the isoquinoline-5-sulfonyl core to a wide variety of amine-containing fragments, enabling the exploration of structure-activity relationships (SAR).

Caption: Reaction of this compound with a primary amine.

The resulting isoquinoline sulfonamide derivatives function as potent, ATP-competitive inhibitors of various protein kinases.[2][7] The mechanism involves the inhibitor molecule binding to the ATP-binding pocket of the kinase, directly preventing ATP from binding and halting the phosphorylation of downstream substrates.[7]

The Rho/ROCK Signaling Pathway

A primary target for this class of inhibitors is the Rho/ROCK pathway.[2] The small GTPase RhoA, when activated (GTP-bound), binds to and activates ROCK.[7] ROCK then phosphorylates multiple substrates that regulate the actin cytoskeleton, leading to increased cellular contractility. By inhibiting ROCK, isoquinoline sulfonamide derivatives decrease the phosphorylation of key substrates like Myosin Light Chain (MLC), leading to smooth muscle relaxation and other cellular effects.[7]

Caption: The Rho/ROCK signaling pathway and the point of inhibition.

Applications in Drug Development: Fasudil and Beyond

The most prominent application of this compound is as the starting material for the synthesis of Fasudil (HA-1077) .[14] Fasudil is a potent ROCK inhibitor and vasodilator.[14] Its hydrochloride form was approved in Japan for clinical use in preventing cerebral vasospasm after subarachnoid hemorrhage.[4][14]

The synthesis of Fasudil from this compound is a straightforward nucleophilic substitution reaction with homopiperazine (1,4-diazepane).[4][14]

Beyond Fasudil, the this compound scaffold is a key intermediate for a new generation of ROCK inhibitors.[6] For example, fluorinated analogs like 4-fluorothis compound are used to synthesize compounds such as Ripasudil , another ROCK inhibitor approved for the treatment of glaucoma and ocular hypertension.[6][15] The introduction of the fluorine atom can significantly enhance the potency and selectivity of these inhibitors.[6][8]

Safety and Handling

This compound and its hydrochloride salt are corrosive and moisture-sensitive compounds that require careful handling.

-

GHS Classification: Danger. Hazard statement H314: Causes severe skin burns and eye damage.[10]

-

Personal Protective Equipment (PPE): Always handle in a chemical fume hood. Wear chemical-resistant gloves (e.g., neoprene, butyl rubber), a flame-retardant lab coat, and chemical safety goggles with a face shield.[16]

-

Handling: Use only in a well-ventilated area. Avoid breathing dust or vapors. Keep away from moisture, as it can react to release corrosive gases like hydrogen chloride.[6][16] Allow the container to warm to room temperature before opening to prevent moisture condensation.[16]

-

Storage: Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place.

-

First Aid Measures:

-

Skin Contact: Immediately flush skin with plenty of water for at least 20 minutes and remove contaminated clothing. Seek immediate medical attention.[17]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 20 minutes, removing contact lenses if possible. Seek immediate medical attention.[17]

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[16][17]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water (if the person is conscious) and seek immediate medical attention.[17]

-

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Page loading... [guidechem.com]

- 4. benchchem.com [benchchem.com]

- 5. Effect of the protein kinase inhibitors, 1-(5-isoquinolinylsulfonyl)-2-methylpiperazine H-7 and N-(2-[methylamino]ethyl)-5-isoquinoline-sulfonamide H-8 on Lewis lung carcinoma tumor progression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. 4-Fluorothis compound hydrochloride | 906820-08-4 | Benchchem [benchchem.com]

- 9. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 10. This compound hydrochloride | C9H7Cl2NO2S | CID 13116932 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. This compound - Amerigo Scientific [amerigoscientific.com]

- 12. Buy 4-Fluorothis compound hydrochloride | 906820-08-4 [smolecule.com]

- 13. CN108752274B - Preparation method of 5-isoquinoline sulfonyl chloride - Google Patents [patents.google.com]

- 14. Fasudil | C14H17N3O2S | CID 3547 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. 4-fluorothis compound Hydrochloride CAS 906820-08-4 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 16. benchchem.com [benchchem.com]

- 17. static.cymitquimica.com [static.cymitquimica.com]

An In-depth Technical Guide to Isoquinoline-5-sulfonyl Chloride: Structure, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isoquinoline-5-sulfonyl chloride is a pivotal chemical intermediate, instrumental in the synthesis of a range of pharmacologically active molecules. Its unique structural scaffold, featuring a reactive sulfonyl chloride group appended to the isoquinoline core, renders it a valuable building block in medicinal chemistry. This guide provides a comprehensive overview of the structure, chemical properties, and detailed synthetic methodologies for this compound. We will delve into the mechanistic underpinnings of various synthetic routes, offering field-proven insights and step-by-step protocols. The significance of this compound as a precursor to therapeutic agents, notably Rho-kinase (ROCK) inhibitors like Fasudil, will also be highlighted, underscoring its importance in modern drug discovery and development.

Introduction: The Significance of the Isoquinoline Scaffold

The isoquinoline nucleus is a privileged scaffold in medicinal chemistry, forming the core structure of numerous natural alkaloids and synthetic drugs with diverse biological activities.[1][2] Compounds such as the vasodilator papaverine and the anesthetic dimethisoquin feature this heterocyclic system.[2] The introduction of a sulfonyl chloride functional group at the 5-position of the isoquinoline ring creates a highly reactive and versatile intermediate, this compound, which serves as a linchpin in the synthesis of various sulfonamide derivatives.

These sulfonamides have garnered significant attention, particularly as inhibitors of Rho-associated coiled-coil containing protein kinase (ROCK).[3] The dysregulation of the ROCK signaling pathway is implicated in a variety of pathologies, including cardiovascular and neurological disorders.[3] Consequently, this compound is a critical starting material for the development of novel therapeutics targeting this pathway.[3][4]

Molecular Structure and Chemical Properties

The molecular identity of this compound is defined by the fusion of a benzene and a pyridine ring, with a sulfonyl chloride group (-SO₂Cl) attached at the C5 position of the bicyclic aromatic system.

Structural Representation

The chemical structure of this compound can be visualized as follows:

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound and its commonly used hydrochloride salt is presented in the table below.

| Property | This compound | This compound hydrochloride |

| CAS Number | 84468-15-5[5] | 105627-79-0[6] |

| Molecular Formula | C₉H₆ClNO₂S[5] | C₉H₇Cl₂NO₂S[6] |

| Molecular Weight | 227.67 g/mol [5] | 264.13 g/mol [6] |

| Appearance | Colorless crystalline solid[7] | Light yellow powder[8][9] |

| Purity | Typically >95% | Varies by supplier |

| Solubility | Soluble in many common organic solvents.[10] | Enhanced solubility, suitable for various biological applications.[11] |

| Storage | Inert atmosphere, room temperature. | Inert atmosphere, room temperature. |

Synthesis of this compound

Several synthetic routes to this compound have been developed, each with its own advantages and disadvantages concerning yield, scalability, and the use of hazardous reagents. The choice of a particular method often depends on the scale of the synthesis and the desired purity of the final product.

Route 1: Direct Sulfonation of Isoquinoline and Subsequent Chlorination

This is a classical and widely reported method for the synthesis of this compound.[4] The process involves two main steps: the sulfonation of isoquinoline to form isoquinoline-5-sulfonic acid, followed by the conversion of the sulfonic acid to the corresponding sulfonyl chloride.

Electrophilic aromatic substitution reactions on isoquinoline preferentially occur at the 5- and 8-positions of the benzene ring.[12][13] Sulfonation with strong sulfonating agents like oleum (fuming sulfuric acid) favors the formation of the thermodynamically stable 5-sulfonic acid isomer.[1][14] The subsequent conversion of the sulfonic acid to the sulfonyl chloride is a standard transformation, typically achieved using chlorinating agents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).[15][16]

Step 1: Synthesis of Isoquinoline-5-sulfonic Acid [1]

-

To isoquinolinium sulfate (0.154 mol), add 65% oleum (60 g) while maintaining the temperature at 0°C.

-

Allow the mixture to stand at room temperature for 16 hours.

-

Add an additional portion of oleum (20 g) to the viscous solution and heat the mixture on a steam bath for 1 hour.

-

After cooling, carefully pour the resulting syrup onto crushed ice (170 g) to precipitate the product.

-

Isolate the isoquinoline-5-sulfonic acid by filtration.

Step 2: Synthesis of this compound hydrochloride [8][9]

-

Suspend isoquinoline-5-sulfonic acid (135 mmol) in thionyl chloride (150 mL, 2.06 mol) at room temperature under a nitrogen atmosphere.

-

Slowly add anhydrous N,N-dimethylformamide (DMF) (1.5 mL) dropwise to the suspension.

-

Heat the reaction mixture to reflux and maintain for 2.5 hours.

-

After the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure to obtain a light yellow powder.

-

Suspend the powder in anhydrous dichloromethane (200 mL), sonicate, filter, and dry under reduced pressure at 40°C to yield this compound hydrochloride.

The free base, this compound, can be obtained by neutralization of the hydrochloride salt with a mild base, such as a sodium bicarbonate solution.[4]

Caption: Workflow for the synthesis via direct sulfonation.

Route 2: Synthesis from 5-Bromoisoquinoline

An alternative synthetic strategy that avoids the use of highly corrosive fuming sulfuric acid involves a two-step process starting from 5-bromoisoquinoline. This method is described in a patent as having a simple synthetic route, short reaction time, and high yield.[4]

This route begins with a nucleophilic substitution reaction where the bromine atom at the 5-position of isoquinoline is displaced by thiourea to form an S-isoquinoline isothiourea salt.[4] This intermediate is then subjected to an oxidative chlorosulfonyl acylation reaction to yield the final product.[4] This approach offers the advantage of milder reaction conditions and avoids the use of some of the more hazardous reagents associated with direct sulfonation.[4]

Step 1: Synthesis of S-Isoquinoline isothiourea salt

-

In a suitable solvent (e.g., methanol, ethanol, or DMF), reflux a mixture of 5-bromoisoquinoline and thiourea (molar ratio of 1:1 to 1:1.4) for 2-6 hours.

-

After the reaction is complete, add water to precipitate the crude product.

-

Collect the crude S-isoquinoline isothiourea salt by suction filtration.

-

Recrystallize and dry the product to obtain the pure salt.

Step 2: Synthesis of this compound

-

Dissolve the S-isoquinoline isothiourea salt obtained in the previous step in dilute hydrochloric acid.

-

Carry out an oxidative chlorosulfonyl acylation reaction on the solution using an appropriate oxidant.

-

After the reaction is complete, collect the product by suction filtration, wash, and dry to obtain this compound.

The patent reports a high yield of up to 95.9% for the final product under optimized conditions.[4]

Caption: Workflow for the synthesis from 5-bromoisoquinoline.

Other Synthetic Approaches

Another documented method involves the diazotization of 5-aminoisoquinoline, followed by a sulfonyl chlorination reaction with sulfur dioxide in an acetic acid solvent.[4] However, the yield of this reaction is dependent on the stability of the intermediate diazonium salt, which can be a limiting factor.[4]

Applications in Drug Discovery and Development

This compound is a highly sought-after intermediate in the pharmaceutical industry, primarily due to its role in the synthesis of ROCK inhibitors. The most notable example is Fasudil, a therapeutic agent used for the treatment of cerebral vasospasm.[4] The synthesis of Fasudil and its analogues involves the reaction of this compound with the appropriate amine to form the corresponding sulfonamide.

The versatility of the sulfonyl chloride group allows for its reaction with a wide range of nucleophiles, enabling the creation of diverse libraries of isoquinoline-based compounds for screening and lead optimization in drug discovery programs.[3][17]

Caption: Role of this compound in drug discovery.

Safety and Handling

This compound and its hydrochloride salt are corrosive and can cause severe skin burns and eye damage.[6] All handling should be performed in a well-ventilated fume hood by trained personnel, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles. The reagents used in its synthesis, such as sulfur trioxide, oleum, and thionyl chloride, are highly corrosive and reactive, requiring extreme caution during handling.[3][4]

Conclusion

This compound is a cornerstone intermediate in the synthesis of a multitude of biologically active compounds, most notably ROCK inhibitors. This guide has provided a detailed examination of its structure, properties, and key synthetic methodologies. The direct sulfonation of isoquinoline and the route from 5-bromoisoquinoline represent two robust approaches to its preparation, each with distinct advantages. A thorough understanding of these synthetic pathways, coupled with stringent safety protocols, is essential for researchers and drug development professionals seeking to leverage the chemical potential of this versatile building block in the pursuit of novel therapeutics.

References

- 1. Thieme E-Books & E-Journals [thieme-connect.de]

- 2. Synthesis, Reactions and Medicinal Uses of Isoquinoline | Pharmaguideline [pharmaguideline.com]

- 3. benchchem.com [benchchem.com]

- 4. CN108752274B - Preparation method of 5-isoquinoline sulfonyl chloride - Google Patents [patents.google.com]

- 5. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 6. This compound hydrochloride | C9H7Cl2NO2S | CID 13116932 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Page loading... [wap.guidechem.com]

- 8. Isoquinoline-5-sulphonyl chloride hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 9. Isoquinoline-5-sulphonyl chloride hydrochloride | 105627-79-0 [chemicalbook.com]

- 10. scribd.com [scribd.com]

- 11. 4-Fluorothis compound hydrochloride | 906820-08-4 | Benchchem [benchchem.com]

- 12. shahucollegelatur.org.in [shahucollegelatur.org.in]

- 13. uop.edu.pk [uop.edu.pk]

- 14. nbinno.com [nbinno.com]

- 15. Conversion of thiols into sulfonyl halogenides under aerobic and metal-free conditions - Green Chemistry (RSC Publishing) DOI:10.1039/C7GC00556C [pubs.rsc.org]

- 16. US2867611A - Method for the preparation of polysulfonyl chlorides of styrene resins - Google Patents [patents.google.com]

- 17. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4 - PMC [pmc.ncbi.nlm.nih.gov]

Isoquinoline-5-sulfonyl Chloride: A Deep Dive into its Mechanism of Action and Precursor Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isoquinoline-5-sulfonyl chloride is a pivotal precursor in the synthesis of a class of potent therapeutic agents known as Rho-kinase (ROCK) inhibitors. This technical guide provides an in-depth exploration of the mechanism of action of its derivatives, such as Fasudil, and details the synthetic pathways leading to this critical intermediate. By elucidating the underlying biochemistry and providing actionable experimental protocols, this document serves as a comprehensive resource for researchers in pharmacology and medicinal chemistry.

Introduction: The Significance of this compound

This compound is not a therapeutic agent itself, but rather a crucial building block in the synthesis of highly specific enzyme inhibitors. Its derivatives have garnered significant attention for their ability to modulate the RhoA/Rho-kinase signaling pathway, a central regulator of cellular contraction, motility, and proliferation. The most prominent derivative, Fasudil, has been approved for clinical use in Japan for the treatment of cerebral vasospasm and is under investigation for a multitude of other conditions, including pulmonary hypertension, glaucoma, and neuronal regeneration. The therapeutic potential of ROCK inhibitors underscores the importance of understanding the synthesis and mechanism of their common precursor, this compound.

Mechanism of Action: Targeting the Rho-Kinase Pathway

The biological effects of this compound derivatives are mediated through the inhibition of Rho-associated coiled-coil containing protein kinase (ROCK). ROCKs are serine/threonine kinases that act as downstream effectors of the small GTPase RhoA.

The Canonical RhoA/ROCK Signaling Cascade

The RhoA/ROCK pathway plays a critical role in regulating the phosphorylation of myosin light chain (MLC), a key event in smooth muscle contraction and actin cytoskeleton dynamics.

-

Activation of RhoA: Extracellular signals activate the small GTPase RhoA, causing it to switch from an inactive GDP-bound state to an active GTP-bound state.

-

ROCK Activation: GTP-bound RhoA binds to and activates ROCK.

-

MLC Phosphorylation: Activated ROCK phosphorylates the myosin binding subunit of myosin light chain phosphatase (MLCP), which inhibits its activity.[1] This leads to an increase in the phosphorylation of myosin light chain (MLC).

-

Cellular Contraction: Phosphorylated MLC promotes the assembly of actin-myosin filaments and enhances smooth muscle contraction.[1][2]

Derivatives of this compound, such as Fasudil, are ATP-competitive inhibitors of ROCK.[3] They bind to the kinase domain of ROCK, preventing the phosphorylation of its downstream targets and leading to vasodilation and other cellular effects.[2][4]

Caption: The RhoA/ROCK signaling pathway and the inhibitory action of Fasudil.

Pleiotropic Effects of ROCK Inhibition

Beyond smooth muscle relaxation, ROCK inhibition has demonstrated a range of therapeutic effects:

-

Neuronal Regeneration: ROCK inhibitors promote neurite outgrowth and axonal regeneration, making them promising candidates for treating spinal cord injury and neurodegenerative diseases.[5][6][7]

-

Anti-inflammatory Effects: ROCK signaling is involved in inflammatory responses, and its inhibition can modulate the activity of immune cells.[6]

-

Cardiovascular Protection: By promoting vasodilation and inhibiting vascular remodeling, ROCK inhibitors have shown benefits in pulmonary hypertension and other cardiovascular conditions.[1][4]

Synthesis of this compound

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high yield and purity. Several synthetic routes have been reported, with the following being a common and scalable approach.

Precursors and Key Reactions

The primary precursor for this synthesis is isoquinoline . The key reactions involve sulfonation followed by chlorination.

-

Sulfonation: Isoquinoline is reacted with a sulfonating agent, such as chlorosulfonic acid or sulfur trioxide, to introduce a sulfonic acid group onto the isoquinoline ring. This reaction is an electrophilic aromatic substitution.

-

Chlorination: The resulting isoquinoline-5-sulfonic acid is then treated with a chlorinating agent, like thionyl chloride or phosphorus pentachloride, to convert the sulfonic acid group into the desired sulfonyl chloride.

A more recent and efficient method involves a two-step reaction starting from 5-bromoisoquinoline and thiourea.[8] This route offers advantages of simpler and less corrosive reagents.[8]

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol: Synthesis from Isoquinoline-5-sulfonic acid

This protocol describes the conversion of isoquinoline-5-sulfonic acid to this compound hydrochloride.

Materials:

-

Isoquinoline-5-sulfonic acid

-

Thionyl chloride

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Anhydrous Dichloromethane (DCM)

Procedure:

-

Suspend isoquinoline-5-sulfonic acid (1.0 eq) in thionyl chloride (10-15 vol).

-

Slowly add anhydrous DMF (catalytic amount) to the suspension at room temperature under a nitrogen atmosphere.

-

Heat the reaction mixture to reflux and maintain for 2-3 hours.[9][10]

-

Monitor the reaction progress by TLC or HPLC.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Concentrate the reaction mixture under reduced pressure to remove excess thionyl chloride, yielding a solid.

-

Suspend the solid in anhydrous dichloromethane, sonicate, and then filter.

-

Dry the collected solid under vacuum to obtain this compound hydrochloride.[10]

Experimental Validation of ROCK Inhibition

The inhibitory activity of compounds derived from this compound is typically assessed using a combination of in vitro and cell-based assays.

In Vitro ROCK Activity Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified ROCK.

Principle: The assay quantifies the phosphorylation of a specific ROCK substrate, such as Myosin Phosphatase Target Subunit 1 (MYPT1), in the presence and absence of the test compound. The level of phosphorylation is detected using a specific antibody.

Protocol:

-

Coat a 96-well plate with the ROCK substrate (e.g., recombinant MYPT1).

-

Add the test compound at various concentrations to the wells.

-

Add purified active ROCK enzyme to initiate the kinase reaction.[11][12][13]

-

Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes).[11][13]

-

Stop the reaction and wash the wells.

-

Add a primary antibody specific for the phosphorylated substrate (e.g., anti-phospho-MYPT1).[11][13]

-

Add a labeled secondary antibody (e.g., HRP-conjugated).

-

Add a suitable substrate for the secondary antibody's enzyme and measure the signal (e.g., absorbance at 450 nm for HRP).

-

Calculate the IC50 value of the test compound.

| Component | Description | Typical Concentration |

| ROCK Enzyme | Purified recombinant ROCK1 or ROCK2 | 10-50 ng/well |

| Substrate | Recombinant MYPT1 | 1-2 µ g/well |

| ATP | Co-factor for kinase reaction | 10-100 µM |

| Test Compound | Dissolved in DMSO | Varies (e.g., 1 nM to 100 µM) |

| Detection | Anti-phospho-MYPT1 antibody | Varies with supplier |

Cell-Based Neurite Outgrowth Assay

This assay evaluates the effect of ROCK inhibitors on promoting neurite outgrowth in cultured neurons, a key indicator of their potential for neuronal regeneration.[7][14][15]

Principle: Neuronal cells are cultured on an inhibitory substrate (e.g., myelin-associated glycoproteins) that would normally suppress neurite extension. The ability of a test compound to overcome this inhibition and promote neurite growth is quantified.[7]

Protocol:

-

Culture neuronal cells (e.g., primary neurons or a neuronal cell line like PC-12) on a permissive substrate to allow for initial attachment.

-

Treat the cells with the test compound at various concentrations.

-

After a set incubation period (e.g., 24-48 hours), fix the cells.

-

Stain the cells with a neuronal marker (e.g., β-III tubulin) to visualize the neurites.

-

Capture images using a microscope.

-

Measure the length of the longest neurite for a significant number of cells using image analysis software.

-

Compare the average neurite length in treated versus untreated cells.

| Parameter | Control (No Inhibitor) | With ROCK Inhibitor |

| Average Neurite Length | Shorter | Significantly Longer[14] |

| Percentage of cells with neurites | Lower | Significantly Higher[14] |

| Growth Cone Morphology | Collapsed on inhibitory substrate | Well-defined and extending |

Smooth Muscle Relaxation Assay

This ex vivo assay measures the ability of a ROCK inhibitor to relax pre-contracted smooth muscle tissue.

Principle: Strips of smooth muscle tissue (e.g., from aorta or bladder) are mounted in an organ bath and contracted with an agonist (e.g., phenylephrine or carbachol). The relaxing effect of the test compound is then measured as a decrease in muscle tension.[16]

Protocol:

-

Dissect smooth muscle tissue and cut it into strips.

-

Mount the strips in an organ bath containing a physiological salt solution, bubbled with carbogen (95% O2, 5% CO2), and maintained at 37°C.

-

Allow the tissue to equilibrate under a resting tension.

-

Induce a stable contraction with a contracting agent (e.g., KCl or carbachol).[16]

-

Add the test compound in a cumulative manner to generate a concentration-response curve.

-

Measure the relaxation as a percentage of the pre-contraction tension.

-

Calculate the EC50 value of the test compound.

Conclusion

This compound is a cornerstone for the development of a powerful class of drugs targeting the Rho-kinase pathway. A thorough understanding of its synthesis, the mechanism of action of its derivatives, and the experimental methods for their validation is essential for researchers aiming to innovate in this therapeutic area. The protocols and data presented in this guide offer a solid foundation for such endeavors, paving the way for the discovery of next-generation ROCK inhibitors with enhanced efficacy and safety profiles.

References

- 1. Fasudil - Wikipedia [en.wikipedia.org]

- 2. What is the mechanism of Fasudil Hydrochloride Hydrate? [synapse.patsnap.com]

- 3. benchchem.com [benchchem.com]

- 4. nbinno.com [nbinno.com]

- 5. Rho kinase inhibitor Fasudil induces neuroprotection and neurogenesis partially through astrocyte-derived G-CSF - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | Role of Rho-associated kinases and their inhibitor fasudil in neurodegenerative diseases [frontiersin.org]

- 7. ROCK inhibition enhances neurite outgrowth in neural stem cells by upregulating YAP expression in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 8. CN108752274B - Preparation method of 5-isoquinoline sulfonyl chloride - Google Patents [patents.google.com]

- 9. 5-Isoquinolinesulfonic acid synthesis - chemicalbook [chemicalbook.com]

- 10. Isoquinoline-5-sulphonyl chloride hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 11. cellbiolabs.com [cellbiolabs.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. content.abcam.com [content.abcam.com]

- 14. Enhanced Neurite Outgrowth of Human Model (NT2) Neurons by Small-Molecule Inhibitors of Rho/ROCK Signaling | PLOS One [journals.plos.org]

- 15. iovs.arvojournals.org [iovs.arvojournals.org]

- 16. Effects of fasudil, a Rho-kinase inhibitor, on contraction of pig bladder tissues with or without urothelium - PubMed [pubmed.ncbi.nlm.nih.gov]

A Senior Scientist's Guide to Isoquinoline-5-Sulfonyl Chloride and the Rho-Kinase Signaling Pathway

Abstract

This technical guide offers an in-depth exploration of the Rho-associated coiled-coil containing protein kinase (ROCK) signaling pathway and its targeted inhibition by compounds derived from the isoquinoline-5-sulfonyl chloride scaffold. We will dissect the molecular mechanics of the Rho/ROCK pathway, a pivotal regulator of cytoskeletal dynamics, and detail how small molecule inhibitors, such as Fasudil and Y-27632, function as ATP-competitive antagonists.[1] This document is structured to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the topic, from foundational pathway biology to detailed, field-proven experimental protocols for inhibitor characterization. We will cover in vitro kinase assays, cellular target validation via Western blotting, and functional readouts, providing the causal logic behind experimental design choices to ensure robust and reproducible data.

The Central Role of the Rho/ROCK Signaling Pathway

The Rho/ROCK signaling pathway is a fundamental cellular control system that governs the architecture and contractility of the actin cytoskeleton.[2] This regulation is critical for a host of cellular functions, including cell shape, migration, division, and gene expression.[2][3] Dysregulation of this pathway is implicated in a wide range of pathologies, from cardiovascular diseases like hypertension to cancer metastasis and neurodegenerative disorders, making it a highly attractive target for therapeutic intervention.[3][4]

Pathway Activation and Downstream Effects:

The pathway is initiated by the activation of RhoA, a member of the Rho family of small GTPases.[3] Rho proteins act as molecular switches, cycling between an inactive GDP-bound state and an active GTP-bound state.[3][4] This cycling is tightly controlled by:

-

Guanine Nucleotide Exchange Factors (GEFs): Promote the exchange of GDP for GTP, activating RhoA.

-

GTPase-Activating Proteins (GAPs): Enhance the intrinsic GTPase activity of RhoA, leading to GTP hydrolysis and inactivation.

Once in its active, GTP-bound state, RhoA translocates to the cell membrane and binds to its primary downstream effectors, the serine/threonine kinases ROCK1 and ROCK2.[1] Although the two isoforms share high homology, particularly in their kinase domains, they exhibit some differences in tissue expression and function.[5]

Activated ROCK phosphorylates a suite of downstream substrates, orchestrating a pro-contractile cellular state.[2] The two most critical and widely studied substrates are:

-

Myosin Light Chain (MLC): Direct phosphorylation of MLC promotes the assembly of actin-myosin filaments and drives cellular contraction, leading to the formation of stress fibers.[1][5]

-

Myosin Phosphatase Target Subunit 1 (MYPT1): ROCK phosphorylates MYPT1, which is the regulatory subunit of Myosin Light Chain Phosphatase (MLCP).[1][6] This phosphorylation inhibits MLCP activity.[6]

The dual action of activating MLC and inactivating its phosphatase (MLCP) creates a powerful switch that robustly increases the overall level of phosphorylated MLC (p-MLC), leading to sustained cytoskeletal tension and contraction.[6]

Figure 1: The Rho/ROCK signaling pathway and point of inhibition.

The this compound Scaffold: A Privileged Structure for Kinase Inhibition

The this compound chemical moiety is the foundational building block for a potent class of ROCK inhibitors.[7] While the sulfonyl chloride itself is a reactive intermediate, it serves as a crucial handle for synthesizing a library of isoquinoline sulfonamides.[7]

Mechanism of Action: Competitive ATP Inhibition

Compounds derived from this scaffold, including the pioneering drug Fasudil (HA-1077) and the widely used research tool Y-27632 , function as ATP-competitive inhibitors.[1][8] This means they directly compete with endogenous ATP for binding within the catalytic cleft of the ROCK enzyme.[1] By occupying this pocket, they prevent the kinase from transferring the gamma-phosphate from ATP to its downstream substrates, effectively shutting down the signaling cascade.[9]

The specificity and potency of these inhibitors are dictated by the chemical groups attached to the core scaffold, which form key interactions with amino acid residues lining the ATP-binding site. This competitive and reversible binding mode is a hallmark of many successful kinase inhibitors in modern pharmacology.

Figure 2: Mechanism of ATP-competitive inhibition of ROCK.

Key Inhibitors: A Comparative Overview

While numerous ROCK inhibitors have been developed, Fasudil and Y-27632 remain the most prominent examples used in research and clinical settings.

| Inhibitor | Target(s) | IC50 / Ki Values | Key Characteristics & Notes |

| Fasudil (HA-1077) | ROCK1, ROCK2, PKA, PKC, PKG | ROCK1 (Ki): 0.33 µM[10]ROCK2 (IC50): 0.158 - 1.9 µM[10][11]PKA (IC50): 4.58 µM[10]PKC (IC50): 12.30 µM[10] | Clinically approved in Japan for cerebral vasospasm.[12] Considered a pan-ROCK inhibitor but shows some off-target effects on other kinases at higher concentrations.[5][10] |

| Y-27632 | ROCK1, ROCK2 | ROCK1 (Ki): 220 nM[8]ROCK2 (Ki): 300 nM[8] | The most widely used ROCK inhibitor for in vitro and preclinical research. Highly selective for ROCK isoforms compared to many other kinases. |

| H-1152P | ROCK1, ROCK2 | ROCK (Ki): 1.6 nM[12] | A more potent and selective isoquinolinesulfonamide derivative compared to Fasudil, often used as a research tool.[12] |

Note: IC50 and Ki values can vary between assay conditions and literature sources. The values presented are representative.

Experimental Validation & Methodologies

Characterizing the activity of a ROCK inhibitor requires a multi-faceted approach, moving from direct enzyme inhibition to cellular target engagement and finally to a functional cellular response.

In Vitro Kinase Assay: Direct Measurement of Inhibition

Causality: The foundational experiment is the in vitro kinase assay. Its purpose is to prove that the compound directly inhibits the enzymatic activity of purified ROCK protein in a cell-free system. This confirms the molecule's mechanism of action without the complexity of cellular uptake, metabolism, or off-target signaling.

Methodology: Commercially available kits or in-house developed assays are typically used.[13][14][15] The general principle involves combining the purified ROCK enzyme, a specific substrate (like recombinant MYPT1), and ATP in a buffer system.

Step-by-Step Protocol (ELISA-based):

-

Coating: A 96-well plate is pre-coated with a recombinant ROCK substrate, such as MYPT1.[13]

-

Preparation: Prepare serial dilutions of the test inhibitor (e.g., Fasudil) and controls (e.g., Y-27632 as a positive control, DMSO as a vehicle control).

-

Kinase Reaction: Add the following to each well:

-

Purified, active ROCK1 or ROCK2 enzyme.

-

Test inhibitor or control at the desired concentration.

-

Initiate the reaction by adding an ATP/Mg2+ solution.[16]

-

-

Incubation: Incubate the plate at 30°C for 30-60 minutes to allow the phosphorylation reaction to proceed.[13][14]

-

Stopping the Reaction: Terminate the reaction by washing away the enzyme and ATP solution.[14]

-

Detection:

-

Add a primary antibody that specifically recognizes the phosphorylated form of the substrate (e.g., anti-phospho-MYPT1 Thr696).[13] Incubate for 1 hour at room temperature.

-

Wash the plate and add a horseradish peroxidase (HRP)-conjugated secondary antibody. Incubate for 1 hour.[13]

-

Wash again and add a chromogenic HRP substrate (e.g., TMB). The amount of color development is proportional to the amount of substrate phosphorylation.[13]

-

-

Quantification: Stop the color reaction with an acid solution and read the absorbance on a plate reader. Data is then used to calculate IC50 values.

Cellular Assay: Western Blot for Target Engagement

Causality: While an in vitro assay confirms direct inhibition, it doesn't prove the compound can enter a cell and engage its target in a complex biological environment. The Western blot for downstream substrate phosphorylation serves as a direct biomarker of target engagement. A reduction in the phosphorylation of MLC or MYPT1 upon treatment provides strong evidence that the inhibitor is active within the cell.[6][17]

Methodology: This protocol measures the level of phosphorylated Myosin Light Chain (p-MLC) relative to total MLC in cell lysates.

Step-by-Step Protocol:

-

Cell Culture & Treatment:

-

Plate cells (e.g., A10 vascular smooth muscle cells, HeLa cells) and grow to 80-90% confluency.

-

If necessary, serum-starve cells to reduce basal ROCK activity.

-

Treat cells with various concentrations of the ROCK inhibitor (or DMSO vehicle) for a predetermined time (e.g., 30-60 minutes).

-

(Optional) Stimulate the pathway with an agonist like Lysophosphatidic Acid (LPA) to induce a robust p-MLC signal in control wells.

-

-

Lysis:

-

Quickly wash cells with ice-cold PBS.

-

Lyse the cells directly on the plate with ice-cold RIPA buffer supplemented with a cocktail of protease and, critically, phosphatase inhibitors to preserve the phosphorylation state of the proteins.[18]

-

Scrape the cells, collect the lysate, and clarify by centrifugation.

-

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

-

SDS-PAGE and Transfer:

-

Immunoblotting:

-

Blocking: Block the membrane for 1 hour at room temperature with a solution of 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST).[18] Rationale: BSA is preferred over milk for phospho-antibodies as milk contains phosphoproteins that can increase background.

-

Primary Antibody: Incubate the membrane overnight at 4°C with a primary antibody specific for p-MLC (e.g., Phospho-Myosin Light Chain 2 Ser19).

-

Washing: Wash the membrane extensively with TBST (e.g., 3 x 10 minutes).

-

Secondary Antibody: Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Repeat the extensive washing steps.

-

-

Detection & Reprobing:

-

Apply an Enhanced Chemiluminescence (ECL) substrate and visualize the bands using a digital imager.[18]

-

To normalize the signal, the membrane can be stripped of antibodies and re-probed with an antibody for total MLC or a loading control like GAPDH.

-

Figure 3: Experimental workflow for Western blot analysis of p-MLC.

Conclusion

The this compound scaffold has provided a remarkably fertile ground for the development of potent and selective ROCK inhibitors. These compounds, by competitively inhibiting ATP binding, serve as indispensable tools for dissecting the complex roles of Rho/ROCK signaling in cell biology and as promising therapeutic agents for a variety of diseases. A rigorous, multi-step experimental approach—beginning with direct enzymatic assays, confirming cellular target engagement, and culminating in functional readouts—is essential for the proper characterization of these inhibitors. The methodologies and insights provided in this guide are intended to equip researchers with the foundational knowledge to confidently explore this critical signaling pathway.

References

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. Rho-kinase: regulation, (dys)function, and inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. New insights into RhoA/Rho-kinase signaling: a key regulator of vascular contraction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Rho-kinase inhibitors as therapeutics: from pan inhibition to isoform selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A Method for Measuring Rho Kinase Activity in Tissues and Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. adooq.com [adooq.com]

- 9. Rho kinase inhibitor - Wikipedia [en.wikipedia.org]

- 10. medchemexpress.com [medchemexpress.com]

- 11. stemcell.com [stemcell.com]

- 12. The novel and specific Rho-kinase inhibitor (S)-(+)-2-methyl-1-[(4-methyl-5-isoquinoline)sulfonyl]-homopiperazine as a probing molecule for Rho-kinase-involved pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. cellbiolabs.com [cellbiolabs.com]

- 15. bpsbioscience.com [bpsbioscience.com]

- 16. In vitro kinase assay [protocols.io]

- 17. researchgate.net [researchgate.net]

- 18. Western blot for phosphorylated proteins | Abcam [abcam.com]

- 19. Quantifying myosin light chain phosphorylation in single adherent cells with automated fluorescence microscopy - PMC [pmc.ncbi.nlm.nih.gov]

Isoquinoline-5-Sulfonyl Chloride: A Privileged Scaffold for Rho-Kinase (ROCK) Inhibition

An In-Depth Technical Guide for Medicinal Chemists

Abstract

The isoquinoline core is a cornerstone in medicinal chemistry, serving as the foundational scaffold for numerous therapeutic agents. Among its derivatives, isoquinoline-5-sulfonyl chloride has emerged as a particularly valuable building block, primarily for the synthesis of Rho-associated coiled-coil containing protein kinase (ROCK) inhibitors.[1][2][3] The dysregulation of the Rho/ROCK signaling pathway is implicated in a host of pathologies, including cardiovascular diseases, neurodegenerative disorders, and glaucoma.[4][5][6] Consequently, targeting this pathway has become a significant focus of drug discovery. This guide provides an in-depth exploration of this compound, from its role as a chemical precursor to the therapeutic applications of its derivatives. We will dissect the Rho/ROCK signaling pathway, elucidate the mechanism of inhibition, detail synthetic and analytical protocols, and survey the clinical landscape of drugs developed from this critical scaffold.

The Biological Target: Understanding the Rho/ROCK Signaling Pathway

The efficacy of drugs derived from this compound is rooted in their ability to modulate the Rho-associated kinase (ROCK) signaling cascade. This pathway is a central regulator of cellular mechanics and behavior.

Core Function of the Rho/ROCK Pathway

The Rho family of small GTPases, particularly RhoA, acts as a molecular switch. When bound to Guanosine Triphosphate (GTP), RhoA is in its active state and can bind to and activate its downstream effectors, the most prominent of which are the serine/threonine kinases ROCK1 and ROCK2.[7][8]

Activated ROCK, in turn, phosphorylates numerous substrates that orchestrate the dynamics of the actin cytoskeleton. A key function is the regulation of actomyosin contractility, which governs processes such as:

-

Smooth Muscle Contraction: Critical in regulating blood pressure and vascular tone.[9]

-

Cell Adhesion and Migration: Involved in wound healing, immune response, and unfortunately, cancer metastasis.[6][9]

-

Cell Proliferation and Apoptosis: Fundamental processes in development and disease.[5][7]

Dysregulation of this pathway, often characterized by hyperactivation, is a key pathological driver in many diseases, making ROCK an attractive therapeutic target.[9][10]

Mechanism of Action: ATP-Competitive Inhibition

Derivatives synthesized from the this compound scaffold, such as the clinically approved drug Fasudil, function as potent, ATP-competitive inhibitors of ROCK.[9] They occupy the ATP-binding pocket within the kinase domain of ROCK1 and ROCK2. This binding event prevents the kinase from transferring a phosphate group from ATP to its downstream substrates.

The most critical downstream effect of this inhibition is the impact on Myosin Light Chain Phosphatase (MLCP). ROCK normally phosphorylates and inactivates the myosin-binding subunit of MLCP (MYPT1). By inhibiting ROCK, MLCP remains active, leading to the dephosphorylation of the Myosin Light Chain (MLC). This prevents actomyosin cross-bridge formation, resulting in smooth muscle relaxation and modulation of the actin cytoskeleton.[9]

References

- 1. 4-Fluorothis compound hydrochloride | 906820-08-4 | Benchchem [benchchem.com]

- 2. Page loading... [guidechem.com]

- 3. This compound - Amerigo Scientific [amerigoscientific.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Frontiers | Role of Rho-associated kinases and their inhibitor fasudil in neurodegenerative diseases [frontiersin.org]

- 6. Rho kinase inhibitor - Wikipedia [en.wikipedia.org]

- 7. Advantages of Rho-associated kinases and their inhibitor fasudil for the treatment of neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Rho-Kinase/ROCK as a Potential Drug Target for Vitreoretinal Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Rho-kinase inhibition: a novel therapeutic target for the treatment of cardiovascular diseases - PMC [pmc.ncbi.nlm.nih.gov]

The Isoquinoline Scaffold: A Privileged Core in Modern Drug Design

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Architectural Elegance and Therapeutic Versatility of Isoquinoline

The isoquinoline scaffold, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyridine ring, stands as a cornerstone in the edifice of medicinal chemistry.[1][2] Its unique structural and electronic properties have rendered it a "privileged scaffold," a term coined to describe molecular frameworks that can bind to a variety of biological targets with high affinity, thus serving as a versatile template for drug discovery.[3][4] From the analgesic properties of morphine, a natural isoquinoline alkaloid, to the antiretroviral activity of saquinavir, a synthetic derivative, the therapeutic landscape is replete with examples of successful drugs built around this remarkable core.[5][6][7] This guide, intended for professionals in drug development, will delve into the multifaceted world of the isoquinoline scaffold, exploring its synthesis, chemical biology, and applications in targeting a spectrum of diseases. We will dissect the causality behind experimental choices in isoquinoline-based drug design, providing not just protocols but the strategic thinking that underpins them.

I. The Isoquinoline Core: Physicochemical Properties and Synthetic Strategies

The isoquinoline nucleus is a weak base, a property conferred by the lone pair of electrons on the nitrogen atom.[8][9] This basicity is a critical determinant of its pharmacokinetic profile, influencing solubility, membrane permeability, and interactions with acidic biological macromolecules. The aromatic nature of the fused ring system provides a stable platform for the introduction of various functional groups, allowing for the fine-tuning of steric and electronic properties to achieve desired pharmacological effects.[10]

Classical and Modern Synthetic Routes

A medicinal chemist's ability to access a diverse range of isoquinoline derivatives is paramount. Several named reactions have become workhorses in the synthesis of this scaffold, each offering distinct advantages in terms of substrate scope and regioselectivity.

-

Bischler-Napieralski Reaction: This reaction involves the cyclization of a β-phenylethylamine amide using a dehydrating agent, typically a Lewis acid like phosphorus pentoxide or phosphoryl chloride, to yield a 3,4-dihydroisoquinoline.[5][11][12] This intermediate is then dehydrogenated to the corresponding isoquinoline. The choice of acylating agent allows for the introduction of a substituent at the 1-position.

-

Pictet-Gams Reaction: A modification of the Bischler-Napieralski synthesis, the Pictet-Gams reaction utilizes a β-hydroxy-β-phenylethylamine, which undergoes cyclization and dehydration in a single step to directly afford the isoquinoline.[5][11]

-

Pomeranz-Fritsch Reaction: This acid-catalyzed reaction of a benzaldehyde with an aminoacetaldehyde diethyl acetal is a powerful method for the synthesis of isoquinoline itself and its derivatives.[1][5][9]

-

Pictet-Spengler Reaction: This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone followed by an acid-catalyzed cyclization to form a tetrahydroisoquinoline.[11] This method is particularly significant as it often proceeds under mild, biomimetic conditions.

Modern synthetic methodologies, such as transition-metal-catalyzed cross-coupling reactions, have further expanded the synthetic chemist's toolkit, enabling the construction of highly functionalized and complex isoquinoline scaffolds.[1][13]

Experimental Protocol: A Representative Bischler-Napieralski Synthesis

Objective: To synthesize a 1-substituted-3,4-dihydroisoquinoline, a common precursor to isoquinoline-based drugs.

Materials:

-

N-acetyl-β-phenylethylamine (1 mmol)

-

Phosphorus pentoxide (P₂O₅) (2 mmol)

-

Toluene (10 mL)

-

Palladium on carbon (10% w/w)

-

Sodium bicarbonate solution (5% aqueous)

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Thin-layer chromatography (TLC) plates (silica gel)

-

Magnetic stirrer and heating mantle

Procedure:

-

To a solution of N-acetyl-β-phenylethylamine in dry toluene, add phosphorus pentoxide.

-

Heat the reaction mixture to reflux (approximately 110°C) with vigorous stirring for 2-4 hours. Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature and carefully quench by the slow addition of water.

-

Basify the aqueous layer with a 5% sodium bicarbonate solution until a pH of 8-9 is reached.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the organic layer under reduced pressure using a rotary evaporator to obtain the crude 1-methyl-3,4-dihydroisoquinoline.

-

For dehydrogenation, dissolve the crude product in a suitable solvent (e.g., toluene) and add 10% palladium on carbon.

-

Heat the mixture to reflux for 12-24 hours.

-

Cool the reaction, filter through a pad of Celite to remove the catalyst, and concentrate the filtrate to yield the desired 1-methylisoquinoline.

-

Purify the final product by column chromatography on silica gel.

Self-Validation: The identity and purity of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

II. The Isoquinoline Scaffold in Action: Targeting Diverse Pathologies

The therapeutic versatility of the isoquinoline scaffold is evident in its wide range of biological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and neuroprotective effects.[1][2][14][15]

Anticancer Applications: A Multi-pronged Attack

Isoquinoline derivatives have emerged as a significant class of anticancer agents, exerting their effects through various mechanisms.[2][16][17][18]

-

Kinase Inhibition: Many isoquinoline-based compounds act as inhibitors of protein kinases, which are key regulators of cellular signaling pathways often dysregulated in cancer.[19][20] For instance, derivatives have been developed as selective inhibitors of human epidermal growth factor receptor 2 (HER2), a critical target in certain types of breast cancer.[21]

-

DNA Intercalation and Topoisomerase Inhibition: The planar aromatic structure of the isoquinoline ring allows it to intercalate between the base pairs of DNA, disrupting DNA replication and transcription.[2] Some derivatives also inhibit topoisomerases, enzymes that are essential for resolving DNA topological problems during cellular processes.[17][22][23]

-

Modulation of Signaling Pathways: Isoquinoline alkaloids have been shown to modulate critical signaling pathways involved in cancer progression, such as the PI3K/Akt/mTOR and NF-κB pathways.[16][17][23]

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by isoquinoline-based compounds.

Antimicrobial and Antiviral Potential

The emergence of drug-resistant pathogens poses a significant global health threat, necessitating the development of novel antimicrobial and antiviral agents.[24] Isoquinoline derivatives have shown considerable promise in this area.

-

Antibacterial Activity: Certain isoquinoline alkaloids, such as berberine, exhibit broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria.[25][26][27] Their mechanisms of action include the inhibition of nucleic acid and protein synthesis, as well as the disruption of cell wall integrity.[25]

-

Antiviral Activity: A growing body of evidence supports the antiviral potential of isoquinoline alkaloids against a range of viruses, including HIV, herpes simplex virus (HSV), and coronaviruses.[28][29][30][31] Their antiviral mechanisms can involve interfering with viral entry, replication, and assembly.[29]

Caption: A typical workflow for screening isoquinoline derivatives for antibacterial activity.

Neuroprotective Effects in Neurodegenerative Diseases

Neurodegenerative diseases such as Alzheimer's and Parkinson's are characterized by the progressive loss of neurons.[15][32] Isoquinoline alkaloids have demonstrated neuroprotective effects through various mechanisms, including antioxidant activity, anti-inflammatory effects, and modulation of neurotransmitter systems.[15][32][33][34][35]

III. Structure-Activity Relationships (SAR) and Lead Optimization

The development of a potent and selective drug candidate requires a deep understanding of the structure-activity relationship (SAR) – how modifications to the chemical structure of the isoquinoline scaffold affect its biological activity.[24] For example, in a series of pyrido[3′,2′:4,5]thieno[3,2-c]isoquinoline derivatives designed as topoisomerase I inhibitors, it was found that the introduction of two methyl groups on the polyaromatic ring and a three-carbon side chain significantly improved antitumor potency.[17]

Quantitative Data: SAR of Isoquinoline-Based Kinase Inhibitors

The following table summarizes the kinase inhibitory activities of a series of isoquinoline-tethered quinazoline derivatives, demonstrating the impact of structural modifications on HER2 and EGFR inhibition.[21]

| Compound | Part A Moiety | HER2 IC₅₀ (nM) | EGFR IC₅₀ (nM) | Selectivity (EGFR/HER2) |

| Lapatinib | - | 13 | 11 | 0.8 |

| 14a | Triazole | 103 | >1000 | >9.7 |

| 14b | Substituted Triazole | 8.5 | 68 | 8.0 |

| 14c | Substituted Triazole | 9.2 | 75 | 8.2 |

| 14f | Furan | 7.9 | 95 | 12.0 |

Data adapted from a study on isoquinoline-tethered quinazoline derivatives as HER2 inhibitors.[21]

IV. Future Perspectives and Conclusion

The isoquinoline scaffold continues to be a fertile ground for drug discovery.[10][13] Its synthetic tractability and the diverse array of biological activities exhibited by its derivatives ensure its enduring relevance in medicinal chemistry.[1][3] Future research will likely focus on the development of more selective and potent isoquinoline-based drugs through the application of computational modeling, high-throughput screening, and novel synthetic methodologies. The exploration of isoquinoline derivatives as chemical probes to elucidate complex biological pathways will also continue to be an important area of investigation.

References

- 1. Isoquinoline derivatives and its medicinal activity [wisdomlib.org]

- 2. The Anticancer Effect of Natural Plant Alkaloid Isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Isoquinolines: Important Cores in Many Marketed and Clinical Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. books.rsc.org [books.rsc.org]

- 5. Isoquinoline - Wikipedia [en.wikipedia.org]

- 6. Natural isoquinoline alkaloids: binding aspects to functional proteins, serum albumins, hemoglobin, and lysozyme - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Isoquinoline alkaloids - Wikipedia [en.wikipedia.org]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. Isoquinoline - Synthesis, Applications and Scope_Chemicalbook [chemicalbook.com]

- 10. Exploring the Chemistry and Applications of Isoquinoline - Amerigo Scientific [amerigoscientific.com]

- 11. Synthesis, Reactions and Medicinal Uses of Isoquinoline | Pharmaguideline [pharmaguideline.com]

- 12. uop.edu.pk [uop.edu.pk]

- 13. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. caringsunshine.com [caringsunshine.com]

- 15. benchchem.com [benchchem.com]

- 16. Isoquinolines alkaloids and cancer metabolism: Pathways and targets to novel chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. benchchem.com [benchchem.com]

- 20. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Pyrrolo[2,1- a ]isoquinoline scaffolds for developing anti-cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07047F [pubs.rsc.org]

- 23. mdpi.com [mdpi.com]

- 24. eurekaselect.com [eurekaselect.com]

- 25. mdpi.com [mdpi.com]

- 26. alkaloids.alfa-chemistry.com [alkaloids.alfa-chemistry.com]

- 27. researchgate.net [researchgate.net]

- 28. mdpi.com [mdpi.com]

- 29. Bioactivity and In Silico Studies of Isoquinoline and Related Alkaloids as Promising Antiviral Agents: An Insight [ouci.dntb.gov.ua]

- 30. Dual action anti-inflammatory/antiviral isoquinoline alkaloids as potent naturally occurring anti-SARS-CoV-2 agents: A combined pharmacological and medicinal chemistry perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. microbiologyresearch.org [microbiologyresearch.org]

- 32. Research Progress on Neuroprotective Effects of Isoquinoline Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 33. mdpi.com [mdpi.com]

- 34. researchgate.net [researchgate.net]

- 35. researchgate.net [researchgate.net]

Guide to the Safe Handling and Management of Isoquinoline-5-Sulfonyl Chloride and Its Analogs

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the safety protocols, handling procedures, and emergency responses required for Isoquinoline-5-sulfonyl chloride. As a highly reactive sulfonyl chloride derivative, this compound demands rigorous adherence to safety measures to mitigate risks in a research and development environment. The guidance herein is synthesized from established safety data for the compound, its hydrochloride salt, and structurally analogous reactive chemicals. The underlying principle of every recommendation is not merely procedural compliance, but a deep understanding of the chemical causality behind the hazard.

The Chemistry of Reactivity: Understanding the Core Hazard

The primary driver of this compound's hazardous nature is the electrophilicity of the sulfonyl chloride (-SO₂Cl) functional group. This group is highly susceptible to nucleophilic attack, a characteristic that, while useful in synthesis, presents significant safety challenges.

1.1 Hydrolysis: The Most Common Degradation Pathway The most prevalent reaction in a laboratory setting is hydrolysis from atmospheric or reagent-based moisture. This reaction is swift and exothermic, yielding isoquinoline-5-sulfonic acid and corrosive hydrochloric acid (HCl) gas.

-

Causality: The presence of HCl gas can lead to a dangerous pressure buildup in sealed containers and creates a severe respiratory and contact hazard.[1] The degradation of the parent compound compromises experimental integrity.

1.2 GHS Hazard Profile (Based on Analogs) While a specific, universally adopted GHS classification for this compound is not consistently published, data from its hydrochloride salt and similar sulfonyl chlorides provide a reliable hazard profile.[2][3][4]

| Hazard Class | Pictogram | Signal Word | Hazard Statement | Rationale & Implication for Researchers |

| Skin Corrosion/Irritation (Category 1B) | GHS05 (Corrosion) | Danger | H314: Causes severe skin burns and eye damage.[3][5] | This is not a mild irritant. Contact can cause rapid tissue destruction and chemical burns. The high reactivity of the -SO₂Cl group with water and nucleophiles present in tissue is the cause. Immediate and thorough decontamination is critical. |

| Serious Eye Damage (Category 1) | GHS05 (Corrosion) | Danger | H314: Causes severe skin burns and eye damage.[4][6] | The cornea is exceptionally sensitive. A splash can lead to irreversible eye damage and blindness.[4] This mandates the use of both chemical goggles and a full-face shield. |

| Acute Toxicity (Inhalation) | GHS06 (Skull and Crossbones) | Danger | H330: Fatal if inhaled (anticipated).[2] | The hydrolysis product, HCl gas, along with the compound itself, can cause severe damage to the entire respiratory tract.[4][7] All handling of solids and solutions must be performed within a certified chemical fume hood. |

| Corrosive to Metals | GHS05 (Corrosion) | Warning | H290: May be corrosive to metals.[8] | The slow release of HCl from hydrolysis can corrode metal equipment, including spatulas and container caps, leading to contamination and potential equipment failure.[1][9] |

Hierarchy of Controls: A Systematic Approach to Risk Mitigation

A robust safety plan relies on the hierarchy of controls, which prioritizes the most effective measures.

Caption: Hierarchy of Controls for Managing Chemical Hazards.

For this compound, engineering controls are the primary and most critical barrier to exposure.

Mandatory Engineering Control: The Chemical Fume Hood

All manipulations involving this compound, including weighing, transfers, and reaction setups, must be conducted within a properly functioning and certified chemical fume hood.[1][6][7]

-

Causality & Validation: The fume hood provides primary containment, protecting the user from inhaling corrosive vapors and dust. Before any work, the hood's certification date and airflow monitor must be checked. A sash height marker should be present and respected to ensure optimal face velocity and containment.

Personal Protective Equipment (PPE): A Self-Validating System

PPE is the final barrier between the researcher and the chemical. Its selection is non-negotiable and based on the compound's severe corrosive properties.

| PPE Category | Specification | Rationale & Self-Validation Check |

| Eye and Face | Tight-fitting chemical safety goggles and a full-face shield.[7] | Why: Goggles protect against vapor and fine dust; the face shield protects the entire face from splashes.[2][7] Check: Are goggles fully sealed around the eyes? Is the face shield free of cracks and positioned to cover the chin? |

| Hand | Chemical-resistant gloves (Nitrile is a suitable option, but check manufacturer's compatibility chart).[7] Double-gloving is recommended. | Why: Prevents skin contact, which causes severe burns.[2] Check: Inspect gloves for pinholes or tears before use. Change gloves immediately after any suspected contact and every 1-2 hours regardless. |

| Body | A chemical-resistant lab coat or apron.[7] Consider a full-body suit for large-scale operations. | Why: Protects skin and underlying clothing from contamination.[7] Check: Is the lab coat fully buttoned? Does it provide adequate coverage? |

| Respiratory | A NIOSH/MSHA-approved respirator with cartridges for organic vapors and acid gases is required if there is any potential for exposure outside a fume hood (e.g., major spill).[2][7] | Why: Inhalation can be fatal.[2] Check: Has the user been fit-tested for the specific respirator model? Are the cartridges within their service life? |

Standard Operating Protocol: Weighing and Solution Preparation

This protocol outlines a self-validating workflow for a common laboratory task.

Caption: Step-by-step workflow for safely handling the compound.

Storage and Chemical Incompatibility

Proper storage is critical to maintaining the compound's integrity and preventing hazardous situations.

-

Primary Storage: Store in a tightly sealed, corrosion-resistant container (e.g., glass with a PTFE-lined cap) under an inert atmosphere (argon or nitrogen).[1][9] Place this primary container inside a secondary container within a designated, cool, dry, and well-ventilated corrosives cabinet.[6][7] Refrigeration at 2-8°C is often recommended.[1]

-

Moisture Sensitivity: The compound is highly moisture-sensitive.[1][2][9] Allow the container to warm to room temperature in a desiccator before opening to prevent condensation of atmospheric moisture onto the chemical.[2]

| Incompatible Material | Chemical Rationale for Incompatibility |

| Water / Moisture | Reacts to produce corrosive and toxic HCl gas and isoquinoline-5-sulfonic acid.[1][2] |

| Strong Bases | Can catalyze rapid and violent decomposition. |

| Alcohols & Amines | These nucleophiles will react vigorously to displace the chloride, forming sulfonates and sulfonamides, respectively. The reaction is highly exothermic. |

| Strong Oxidizing Agents | Can lead to uncontrolled and potentially explosive reactions. |

Validated Emergency Response Protocols

Immediate and correct action is critical in the event of an exposure or spill.

Caption: Decision-making flow for emergency response.

Step-by-Step Emergency Actions:

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes using an eyewash station, holding the eyelids open.[7] Seek immediate medical attention.[7]

-